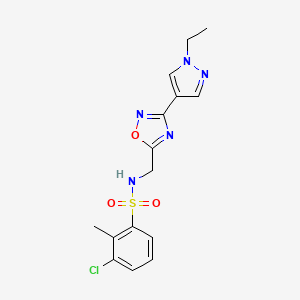

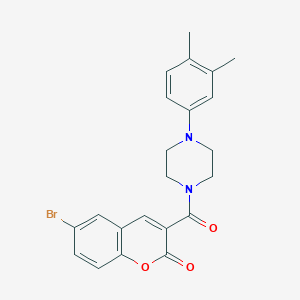

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClN5O3S and its molecular weight is 381.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the concentration of glycine, an important neurotransmitter, in the synaptic cleft .

Mode of Action

This compound acts as a GlyT1 inhibitor . By inhibiting GlyT1, it increases the levels of synaptic glycine . This potentiation of NMDA receptor function through glycine modulatory sites is expected to be a useful approach for the treatment of schizophrenia .

Biochemical Pathways

The compound affects the glycine-NMDA receptor pathway . By increasing synaptic glycine levels, it enhances the function of NMDA receptors . NMDA receptors play a crucial role in learning and memory, and their hypofunction is known to be involved in the pathophysiology of schizophrenia .

Pharmacokinetics

As a glyt1 inhibitor, it is expected to have good bioavailability and to cross the blood-brain barrier effectively .

Result of Action

The compound significantly improved cognitive deficits induced by MK-801 in the object recognition test in rats . It also reversed the reduction in social interaction induced by PCP, which may reflect negative symptoms such as social withdrawal . Moreover, it exhibited an antidepressant effect in the forced swimming test in rats .

Biochemical Analysis

Biochemical Properties

This compound potentiates NMDA receptor function by increasing synaptic glycine levels . It interacts with the glycine transporter 1 (GlyT1), inhibiting its function and leading to an increase in synaptic glycine levels .

Cellular Effects

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide has been observed to improve cognitive deficits induced by MK-801 in the object recognition test in rats . It also enhances social memory in treatment-naïve rats .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting GlyT1, which increases synaptic glycine levels . This in turn enhances the function of the NMDA receptor, a receptor known to be involved in cognitive function .

Temporal Effects in Laboratory Settings

It has been observed to improve cognitive deficits in rats, suggesting potential long-term benefits .

Dosage Effects in Animal Models

It has been observed to improve cognitive deficits in rats, suggesting potential benefits at certain dosages .

Metabolic Pathways

It is known to interact with GlyT1, suggesting it may be involved in glycine metabolism .

Transport and Distribution

Its interaction with GlyT1 suggests it may be transported into cells via this transporter .

Subcellular Localization

Its interaction with GlyT1 suggests it may be localized to regions of the cell where this transporter is present .

Properties

IUPAC Name |

3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O3S/c1-3-21-9-11(7-17-21)15-19-14(24-20-15)8-18-25(22,23)13-6-4-5-12(16)10(13)2/h4-7,9,18H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTMUDSJPXNEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)

![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2545804.png)

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)

![4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2545812.png)

![5-methylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B2545816.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2545817.png)

![2-{[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)